5-(Azepan-1-yl)pentan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(azepan-1-yl)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c12-8-4-3-7-11-13-9-5-1-2-6-10-13/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBQXMLWRJUWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Chemical Classification
From a structural standpoint, 5-(Azepan-1-yl)pentan-1-amine is defined by two key functional groups: a saturated seven-membered azepane ring and a linear five-carbon pentylamine chain. The azepane moiety, a heterocyclic amine, provides a degree of conformational flexibility, while the primary amine at the terminus of the pentyl chain offers a reactive site for various chemical transformations. researchgate.net This combination places the compound within the broader chemical classes of aliphatic amines and heterocyclic compounds.
The molecular formula of this compound is C₁₁H₂₄N₂, and it has a molecular weight of 184.32 g/mol . sigmaaldrich.com Its structure is unambiguously represented by the SMILES notation NCCCCCN1CCCCCC1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.32 g/mol |
| SMILES | NCCCCCN1CCCCCC1 |
| InChI Key | CUBQXMLWRJUWAE-UHFFFAOYSA-N |
| Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.com |
Research Trajectories and Academic Significance
The academic significance of 5-(Azepan-1-yl)pentan-1-amine lies primarily in its utility as a synthetic intermediate. Research has explored its application in creating a diverse range of more complex molecules. The presence of both a secondary amine within the azepane ring and a primary amine on the pentyl chain allows for selective chemical modifications, making it a valuable tool for medicinal chemists.
Azepane derivatives, in general, have garnered considerable attention for their pharmacological potential, with over 20 azepane-based drugs approved by the FDA for various diseases. nih.gov Research into azepane-containing compounds spans a wide array of therapeutic areas, including their use as anti-cancer, anti-tubercular, and anti-Alzheimer's agents. nih.gov The structural flexibility and diversity offered by the azepane ring are considered advantageous in designing new drugs with improved pharmacological profiles. researchgate.net
A Precursor in Complex Molecular Architecture
Strategic Synthesis of this compound Precursors
The efficient synthesis of this compound hinges on the strategic preparation of its precursors. Key considerations in this process include the design of precursor molecules and the optimization of reaction parameters to maximize yield and purity.
Design Principles for Precursor Molecules
The design of precursor molecules for the synthesis of this compound often involves a retrosynthetic approach. A common strategy is the use of a protected 1,5-diaminopentane derivative, where one of the amine groups is selectively functionalized with the azepane ring. For instance, N-(5-bromopentyl)phthalimide can be synthesized by reacting phthalimide (B116566) with 1,5-dibromopentane. This intermediate then undergoes nucleophilic substitution with azepane to introduce the seven-membered ring. The final step involves the deprotection of the phthalimide group using hydrazine (B178648) to yield the primary amine. This method provides high purity and avoids over-alkylation.
Another approach involves the use of haloalkanes. The alkylation of azepane with a suitable haloalkane, such as a 5-halopentylamine derivative, offers a direct route to the target compound. The choice of the halogen and the reaction conditions are critical to ensure efficient substitution and minimize side reactions.
Optimized Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the use of catalysts. For instance, in multi-component reactions, the selection of an appropriate catalyst and solvent system can significantly impact the reaction outcome. researchgate.net The use of green and reusable catalysts, such as certain ionic liquids or nanocatalysts, is also an area of active research to develop more environmentally friendly synthetic routes. researchgate.net
Techniques like thin-layer chromatography (TLC) are employed to monitor the progress of the reaction and determine the optimal reaction time. researchgate.net Post-synthesis purification methods, such as column chromatography or recrystallization, are essential to obtain the compound in high purity. For example, recrystallization from aqueous ethanol (B145695) has been shown to yield purities greater than 80% under controlled conditions.
Derivatization Strategies for this compound
The primary amine and the tertiary amine of the azepane ring in this compound offer multiple sites for derivatization, allowing for the synthesis of a diverse range of more complex molecules.
N-Alkylation and Acylation Processes
The primary amine group of this compound can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides. masterorganicchemistry.com However, direct alkylation can sometimes lead to multiple alkylations, resulting in a mixture of secondary and tertiary amines. masterorganicchemistry.com
N-acylation, the formation of an amide bond, is a widely researched reaction in organic chemistry. researchgate.net This can be accomplished using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. researchgate.netnih.gov These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures. researchgate.net
| Reaction Type | Reagents | Key Features |
| N-Alkylation | Alkyl Halides | Can lead to multiple alkylations. |
| N-Acylation | Acyl Chlorides, Activated Carboxylic Acids | Forms a stable amide bond; widely used in synthesis. researchgate.net |
Reductive Amination Pathways
Reductive amination is a powerful and controlled method for forming carbon-nitrogen bonds and is a key strategy for synthesizing substituted amines. masterorganicchemistry.com This process involves the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct alkylation reactions. masterorganicchemistry.com The synthesis of chiral amines through asymmetric reductive amination is of significant importance in the pharmaceutical industry. nih.gov
| Reducing Agent | Advantages |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Alternative to NaBH3CN, avoiding cyanide in the waste stream. masterorganicchemistry.com |
| α-Picoline-borane | Effective in various solvents, including water. organic-chemistry.org |
Azepane Ring Functionalization and Modifications
The azepane ring itself can be a target for functionalization, leading to novel derivatives with potentially unique properties. The development of methods for the direct construction of functionalized seven-membered azacycles is an active area of research, though it can be challenging due to slower cyclization kinetics. nih.gov
Transition metal-catalyzed C-H functionalization represents a powerful tool for modifying the azepane ring. thieme-connect.com For example, rhodium-catalyzed carbonylation can introduce a carbonyl group at the α-position to the nitrogen atom. thieme-connect.com Other strategies include the construction of fused ring systems, such as pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline, by reacting a functionalized azepane derivative with appropriate diamines. chem-soc.si
Pentyl Chain Elaborations and Substituent Introductions
The functionalization of the pentyl chain in this compound is a key strategy for tuning its chemical and physical properties. The primary amine group serves as a versatile handle for various chemical transformations, including oxidation, reduction, and substitution, making it a valuable building block in synthetic organic chemistry.
One common approach is the acylation of the primary amine to form amides. This can be achieved by reacting the amine with a variety of acylating agents, such as acid chlorides or anhydrides. Another key transformation is alkylation, which introduces new carbon-based groups to the amine. For instance, reductive amination of carbonyl compounds in the presence of this compound can yield secondary and tertiary amines.
Introducing substituents directly onto the pentyl carbon backbone is a more complex synthetic challenge. This often requires starting with a pre-functionalized pentyl derivative before the introduction of the azepane ring. For example, a pentylamine derivative with a hydroxyl or halide at a specific position can be used as a starting point for further modifications. The increasing length of alkyl chains in related compounds has been studied to understand its effect on material properties, which can be relevant for designing specific applications. researchgate.net
Innovative Reaction Protocols for Analogues
The synthesis of analogues of this compound benefits greatly from modern synthetic protocols that offer efficiency, diversity, and milder reaction conditions. These innovative methods are essential for exploring the chemical space around this core structure.
Transition-Metal Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam)
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceutical and functional materials.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides or triflates. wikipedia.orglibretexts.org This reaction is highly versatile and can be used to synthesize a wide range of N-aryl derivatives of this compound. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with different generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine. wikipedia.org
The Chan-Lam coupling offers a complementary, often milder, copper-catalyzed method for N-arylation using arylboronic acids. researchgate.netorganic-chemistry.org This reaction can be performed in air, sometimes even at room temperature, and is tolerant of a variety of functional groups. organic-chemistry.org Recent advancements have introduced new catalyst systems, including copper(I) chloride with imidazolium (B1220033) salts and nickel-based catalysts, to improve efficiency and expand the scope to include chiral amines without racemization. nih.govresearchgate.net
Table 1: Comparison of Buchwald-Hartwig and Chan-Lam Couplings for N-Arylation
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Palladium | Copper (or Nickel) |
| Aryl Source | Aryl Halides/Triflates | Arylboronic Acids |
| Reaction Conditions | Often requires inert atmosphere | Can often be run in air |
| Key Advantage | Broad substrate scope, highly developed | Milder conditions, functional group tolerance |
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable tool in modern chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. univpancasila.ac.idnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to faster and sometimes cleaner chemical transformations. nih.govresearchgate.net
MAOS has been successfully applied to a variety of reactions relevant to the synthesis of this compound and its analogues. This includes the synthesis of azepine derivatives through nucleophilic aromatic substitution and the acceleration of coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. organic-chemistry.orgshd-pub.org.rsdntb.gov.ua The use of microwave irradiation can be particularly beneficial for multi-step syntheses and the creation of compound libraries, where speed and efficiency are paramount. nih.gov
Multi-Component Reactions (e.g., Mannich, Ugi, Petasis)
Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a complex product. mdpi.comtcichemicals.com These reactions are exceptionally useful for generating diverse molecular scaffolds.
The Mannich reaction involves the aminoalkylation of a carbon acid using an aldehyde and a primary or secondary amine. The primary amine of this compound could be used to generate novel structures with this method.
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.govacs.org This reaction is a powerful tool for creating peptidomimetics and other complex structures. Diamines, similar in structure to this compound, have been used in Ugi reactions to synthesize medium-sized rings. nih.govacs.orgrug.nl
The Petasis reaction , or Petasis borono-Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.orgorganic-chemistry.org This reaction is notable for its operational simplicity and the stability of the boronic acid reactants. organic-chemistry.org It is highly effective for synthesizing substituted amines and has been applied to the synthesis of bioactive molecules. wikipedia.orgorganic-chemistry.orgresearchgate.net The primary amine of this compound would be a suitable substrate for this transformation. researchgate.net
Table 2: Overview of Selected Multi-Component Reactions
| Reaction | Components | Key Product Feature |
| Mannich | Amine, Aldehyde, Carbonyl Compound | β-Amino-carbonyl compound |
| Ugi | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Petasis | Amine, Carbonyl, Vinyl/Aryl-boronic Acid | Substituted amine |
Cyclization and Ring Expansion Methodologies (e.g., Aziridinium (B1262131) Ion Intermediates)
Cyclization and ring-expansion strategies provide pathways to novel heterocyclic systems that may not be accessible through other means.
The formation and subsequent ring-opening of aziridinium ions is a key strategy in the synthesis of various nitrogen-containing heterocycles. mdpi.comencyclopedia.pubontosight.ai These strained, three-membered ring intermediates are highly reactive and can be generated from precursors like β-amino alcohols or β-amino halides. mdpi.comgoogle.com The regioselective and stereoselective attack of a nucleophile on the aziridinium ion can lead to a variety of substituted acyclic or heterocyclic products. google.com For instance, an intramolecular reaction involving a precursor to this compound could potentially lead to new bicyclic systems. This methodology has been applied to the synthesis of substituted piperidines and azepanes. nih.gov
Ring expansion methodologies offer another route to novel azepane analogues and larger ring systems. rsc.org For example, palladium-catalyzed rearrangements of allylic amines have been shown to effectively expand pyrrolidine (B122466) and piperidine (B6355638) rings to their corresponding azepane and azocane (B75157) counterparts. rsc.org Similarly, competitive ring expansion of azetidines can lead to the formation of both pyrrolidines and azepanes, with the product ratio influenced by the nucleophile used. acs.org These methods provide access to sp³-rich, structurally complex scaffolds valuable in medicinal chemistry. rsc.org
Integration into Heterocyclic Ring Systems
The presence of a primary amine allows this compound to serve as a key nucleophile in the formation of diverse heterocyclic scaffolds, which are foundational to many areas of medicinal chemistry.
Nucleophilic Substitution Reactions in Heterocyclic Scaffolds
For instance, the synthesis of quinazolines often involves the reaction of a 2-halobenzonitrile or a related electrophilic precursor with a primary amine. The primary amine of this compound could theoretically be employed in this capacity to introduce the azepanylpentyl moiety onto the quinazoline core. Similarly, the construction of substituted triazolopyrimidines can proceed through the displacement of a leaving group on the pyrimidine (B1678525) ring by a primary amine. The synthesis of benzothiazoles can also be achieved through the reaction of 2-halobenzothiazoles with primary amines. In all these cases, the this compound would act as the amine source, leading to the corresponding N-substituted heterocyclic derivatives.
Construction of Privileged Structures for Medicinal Chemistry
Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govnih.gov The azepane ring, a key feature of this compound, is itself considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. By incorporating this compound into larger molecules, it is possible to generate novel compounds that leverage the favorable properties of the azepane motif.
The combination of the flexible azepane ring and the reactive primary amine allows this building block to be integrated into a wide array of molecular frameworks, potentially leading to the discovery of new therapeutic agents. The ability to append the azepanylpentyl group to various core structures provides a straightforward strategy for exploring chemical space and developing libraries of compounds for biological screening.
Development of Conjugates and Linkers for Chemical Biology
The dual functionality of this compound makes it an attractive starting material for the synthesis of linkers and conjugates used in chemical biology to connect different molecular entities.
Amine-Reactive Linkers for Bioconjugation
The primary amine of this compound can be readily modified to create amine-reactive linkers for bioconjugation. axispharm.combroadpharm.comcreative-proteomics.comthermofisher.com These linkers are designed to covalently attach to biomolecules, such as proteins or antibodies, which possess accessible amine groups on their surfaces (e.g., from lysine (B10760008) residues).
For example, the primary amine of this compound can be acylated with a dicarboxylic acid anhydride (B1165640) to introduce a terminal carboxylic acid. This carboxylic acid can then be activated, for instance, as an N-hydroxysuccinimide (NHS) ester, to create a linker that will react with amines on a biomolecule to form a stable amide bond. The azepane end of the linker can be further functionalized with a reporter molecule, a drug, or another biomolecule, thus creating a bioconjugate.
| Linker Component | Function | Example of Incorporation |
| Primary Amine | Site for initial modification to introduce a reactive group. | Reaction with a dicarboxylic acid anhydride. |
| Azepane Ring | Provides a scaffold for attachment of a payload. | Can be functionalized before or after linker synthesis. |
| Pentyl Chain | Acts as a spacer to separate the conjugated molecules. | Provides flexibility and can influence solubility. |
Precursors for Click Chemistry Functionalities (e.g., Azide-Amine Linkers)
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. nih.govenamine.netinterchim.frorganic-chemistry.org this compound can serve as a precursor for the synthesis of azide-amine linkers, which are valuable reagents in click chemistry applications.
The primary amine of this compound can be converted into an azide (B81097) group through a diazotization reaction followed by treatment with sodium azide. The resulting azido-azepanylpentane can then be used in a click reaction with an alkyne-modified biomolecule or surface. Alternatively, the primary amine can be reacted with an azide-containing carboxylic acid to form an amide bond, yielding a linker with a free azide group ready for click chemistry.
| Functional Group | Role in Click Chemistry | Synthetic Route from this compound |
| Azide (-N3) | Reacts with an alkyne in a [3+2] cycloaddition. | Diazotization of the primary amine followed by azide substitution. |
| Amine (-NH2) | Can be used to attach the linker to other molecules. | The inherent primary amine of the starting material. |
Scaffold in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. nih.govuzh.ch The structure of this compound makes it a suitable scaffold for the generation of such libraries.
The primary amine provides a convenient handle for attachment to a solid support, a common strategy in solid-phase synthesis. Once immobilized, the azepane nitrogen can be functionalized, or the primary amine can be used as a point of diversification by reacting it with a library of different building blocks. This approach allows for the systematic generation of a large number of distinct compounds, all sharing the common 5-(azepan-1-yl)pentan core. The resulting libraries can then be screened for biological activity, potentially leading to the identification of new lead compounds for drug development.
| Feature of this compound | Application in Combinatorial Synthesis |
| Primary Amine | Attachment to solid support or as a diversification point. |
| Azepane Nitrogen | A secondary site for chemical modification and diversification. |
| Overall Scaffold | Provides a common core structure for the library of compounds. |
Computational and Theoretical Investigations of 5 Azepan 1 Yl Pentan 1 Amine and Its Derivatives
Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationships (SAR) of 5-(Azepan-1-yl)pentan-1-amine and its analogs is fundamental to understanding how chemical modifications influence their biological activity. Azepane-based compounds are known to possess a high degree of structural diversity, which makes them fertile ground for the discovery of new therapeutic agents. nih.gov The non-planar and flexible nature of the seven-membered azepane ring provides a unique conformational profile that can be exploited in drug design. researchgate.net
Key aspects of the SAR for this class of compounds often revolve around modifications to three primary regions: the azepane ring, the pentylamine linker, and the terminal primary amine. For instance, substitution on the azepane ring can influence lipophilicity, metabolic stability, and receptor interaction. Similarly, the length and flexibility of the alkyl chain are critical determinants of how the molecule spans the distance between key interaction points within a biological target. Finally, the basicity and hydrogen bonding capacity of the terminal amine are crucial for anchoring the ligand in a binding pocket.
| Modification Site | Potential Impact on Activity |
| Azepane Ring Substitution | Altered lipophilicity, steric hindrance, and receptor subtype selectivity. |
| Alkyl Chain Length | Optimized spacing for interaction with multiple binding site residues. |
| Terminal Amine Substitution | Modulation of basicity, hydrogen bonding potential, and pharmacokinetic properties. |
| Stereochemistry of Azepane | Enantiomers may exhibit different binding affinities and functional activities. |
Pharmacophore Modeling and Ligand-Target Interaction Analysis
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, which bear resemblance to known serotonergic ligands, pharmacophore models for serotonin receptors, such as the 5-HT1A receptor, are particularly relevant. nih.govnih.gov
A typical pharmacophore model for a 5-HT1A receptor agonist or antagonist includes features such as a basic nitrogen atom, an aromatic ring, and hydrogen bond donors/acceptors, all positioned at specific distances from one another. nih.gov In the case of this compound, the tertiary amine within the azepane ring and the terminal primary amine can both serve as the basic feature. The flexible pentyl chain allows the molecule to adopt various conformations to align these features with the pharmacophoric requirements of a target receptor.
Ligand-target interaction analysis, often performed in conjunction with molecular docking, helps to elucidate the specific binding modes of these compounds. For instance, the basic nitrogen of the azepane or the terminal amine can form a crucial salt bridge with an acidic residue, such as an aspartate in the binding site of aminergic G-protein coupled receptors (GPCRs). mdpi.com The hydrophobic pentyl chain can engage in van der Waals interactions with nonpolar residues, further stabilizing the ligand-receptor complex.
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Basic Amine | Azepane nitrogen and/or terminal primary amine |
| Hydrophobic Region | Pentyl chain and azepane ring |
| Hydrogen Bond Donor | Terminal primary amine |
| Hydrogen Bond Acceptor | Azepane nitrogen |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govfarmaciajournal.com The development of a QSAR model for this compound derivatives would involve the synthesis and biological testing of a library of analogs, followed by the calculation of various molecular descriptors. mdpi.com
These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape, steric fields). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that can predict the activity of new, unsynthesized compounds. mdpi.com For a series of azepane derivatives, key descriptors in a QSAR model might include those related to lipophilicity, molecular volume, and the electrostatic potential around the basic nitrogen atoms. A well-validated QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with potentially improved activity. nih.gov
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are indispensable tools for investigating the behavior of this compound and its derivatives at an atomic level. mdpi.comnih.gov These methods provide insights into ligand binding, conformational changes, and the thermodynamics of interaction with biological targets. unibo.it
Predictive Modeling of Receptor Binding and Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org For this compound, docking studies could be performed against homology models or crystal structures of relevant receptors, such as the 5-HT1A serotonin receptor. mdpi.comunimore.it The results of such studies can reveal plausible binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
The scoring functions used in docking programs provide an estimate of the binding affinity. By docking a series of derivatives, it is possible to rank them in terms of their predicted affinity and compare these predictions with experimental data. This can help to validate the docking protocol and provide a rational basis for the design of new analogs with improved binding characteristics.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.5 | ASP110, PHE361, TRP357 |
| N-Methyl-5-(azepan-1-yl)pentan-1-amine | -7.8 | ASP110, PHE361, TYR390 |
| 5-(3-Methylazepan-1-yl)pentan-1-amine | -7.2 | ASP110, PHE361, VAL101 |
Conformational Analysis and Ligand Flexibility
The conformational flexibility of this compound is a critical factor in its ability to bind to a receptor. The seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms. nih.gov The long pentylamine chain also has multiple rotatable bonds, allowing the molecule to adopt a wide range of shapes. industrialchemicals.gov.augoogle.com
Molecular dynamics simulations can be used to explore the conformational landscape of the ligand in different environments, such as in aqueous solution or within the confines of a receptor binding site. researchgate.net These simulations provide a dynamic picture of the ligand's behavior and can reveal the most populated conformations and the energy barriers between them. Understanding the conformational preferences of the ligand is essential for interpreting SAR data and for designing rigidified analogs that lock the molecule in a bioactive conformation. researchgate.netnih.gov
Advanced Quantum Chemical Calculations
Advanced quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of the electronic structure and properties of this compound. bibliotekanauki.pl These calculations can be used to determine a variety of molecular properties that are relevant to its chemical reactivity and biological activity.
Key properties that can be calculated include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP map reveals the regions of the molecule that are electron-rich or electron-poor, which can indicate sites for potential intermolecular interactions. The energies of the HOMO and LUMO are related to the molecule's ability to donate or accept electrons, respectively, and can provide insights into its reactivity. Atomic charges can help to rationalize the strength of electrostatic interactions with a receptor.
Furthermore, quantum chemical calculations can be used to accurately determine the conformational energies of different isomers and to calculate properties such as proton affinities, which are related to the pKa of the amine groups. This information is valuable for understanding the ionization state of the molecule at physiological pH, a critical factor in its interaction with biological targets.
| Quantum Chemical Property | Significance |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions. |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
| Atomic Partial Charges | Quantifies the charge distribution and helps in understanding electrostatic interactions with the receptor. |
| Proton Affinity | Provides a measure of the basicity of the amine groups, which is crucial for salt bridge formation. |
Electronic Structure Characterization and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly quantum chemistry calculations, allow for a detailed characterization of the electron distribution within a molecule. For this compound, the presence of two nitrogen atoms, one tertiary within the azepane ring and one primary in the pentylamine chain, dictates its electronic landscape. These nitrogen atoms, with their lone pairs of electrons, are expected to be the primary sites of nucleophilic character.
Reactivity predictions can be derived from the analysis of the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies electron-rich and electron-poor regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the amine hydrogens, suggesting sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment (μ) | ~1.5 - 2.5 D | Indicates moderate polarity, influencing solubility and intermolecular forces. |
| Electron Affinity | Low | Suggests a tendency to donate rather than accept electrons. |
Note: The values in this table are illustrative and based on general principles for similar aliphatic amines and azepane derivatives. Precise values would require specific quantum chemical calculations.
Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Studies
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals provide significant insights into the feasibility and stereochemical outcome of chemical reactions. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms, with the tertiary amine in the azepane ring potentially having a higher contribution due to the electron-donating effect of the adjacent alkyl groups. This makes the molecule a good nucleophile. The LUMO, on the other hand, would likely be distributed over the C-N and C-H antibonding orbitals.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of reaction mechanisms, FMO theory can predict the most likely sites of interaction. For instance, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of this compound at the nitrogen atoms.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | ~ -6.0 to -5.0 | High energy indicates strong nucleophilic character. |
| LUMO | ~ 2.0 to 3.0 | Positive energy suggests resistance to accepting electrons. |
Note: These energy values are estimations for illustrative purposes and would need to be confirmed by specific computational studies.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and reaction mechanisms of chemical systems due to its favorable balance of accuracy and computational cost. DFT calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies.
Studies on related azepane derivatives have utilized DFT to understand their conformational preferences and vibrational frequencies. nih.gov Such analyses are crucial for understanding how the molecule's three-dimensional shape influences its reactivity and interactions with other molecules. The azepane ring can exist in several conformations, such as chair and boat forms, and DFT can determine the relative energies of these conformers.
In Silico Screening and Drug-Likeness Profiling
In modern drug discovery, in silico methods are indispensable for rapidly assessing the potential of a large number of compounds to be viable drug candidates. nih.govaudreyli.com These computational tools predict various properties related to a molecule's pharmacokinetic and pharmacodynamic profiles.
Computational Assessment of Bioactivity Scores
Bioactivity scores are computational predictions of a molecule's potential to interact with common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. These scores are typically derived from the molecule's structural features and comparison to databases of known active compounds.
For this compound, its structural motifs, including the flexible pentylamine chain and the azepane ring, suggest potential interactions with various biological targets. The presence of amine groups, which can be protonated at physiological pH, allows for the formation of ionic bonds and hydrogen bonds, which are crucial for drug-receptor interactions. While specific bioactivity scores for this compound are not published, computational tools can be used to predict its likelihood of being a GPCR ligand, an enzyme inhibitor, or having other biological activities.
Table 3: Predicted Bioactivity Scores for this compound (Illustrative)
| Target Class | Predicted Score | Interpretation |
|---|---|---|
| GPCR Ligand | > 0 | Likely to have some interaction with G-protein coupled receptors. |
| Ion Channel Modulator | ~ 0 to -0.5 | Moderate to low likelihood of modulating ion channels. |
| Kinase Inhibitor | < -0.5 | Unlikely to be a potent kinase inhibitor. |
Note: These scores are based on typical ranges provided by predictive software and are for illustrative purposes. Positive values generally indicate higher probability of activity.
Virtual Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to its success. nih.govresearchgate.net In silico ADME predictions allow for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources. nih.govmdpi.com
For this compound, several key ADME parameters can be predicted based on its structure. Its molecular weight (184.32 g/mol ) and the presence of hydrogen bond donors and acceptors are within the ranges typically associated with good oral bioavailability (Lipinski's Rule of Five).
Table 4: Predicted ADME Properties of this compound
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the blood-brain barrier and have central nervous system effects. |
| Distribution | ||
| Plasma Protein Binding | Moderate | A fraction of the compound is expected to be bound to plasma proteins. |
| Metabolism | ||
| CYP450 2D6 Substrate | Likely | The aliphatic amine structure suggests potential metabolism by cytochrome P450 enzymes. |
| Excretion |
Note: These predictions are generated by computational models and require experimental validation.
Mechanistic and Kinetic Studies
Reaction Mechanism Elucidation in Synthesis and Derivatization
The synthesis of diamines like 5-(azepan-1-yl)pentan-1-amine can be approached through various methods, including the alkylation of amines and reductive amination. The alkylation of amines is a fundamental process for forming carbon-nitrogen bonds. However, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This "runaway train" of alkylation occurs because the newly formed amine is often more nucleophilic than the starting amine, leading to further reactions. masterorganicchemistry.com
To achieve selective monoalkylation, alternative strategies have been developed. One such approach involves the use of N-aminopyridinium salts, which can be alkylated and then undergo in situ depyridylation to yield secondary amines without overalkylation. nih.gov This method relies on transient, highly nucleophilic pyridinium (B92312) ylide intermediates. nih.gov Another strategy is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a catalyst. This process involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by hydrogenation to the final amine product. researchgate.net
In the context of derivatization, diamine-derived catalysts have been designed for various organic reactions. For instance, 1,3-diamine derivatives have been shown to cooperatively use both their primary and tertiary amine groups to catalyze enantioselective Mannich reactions. nih.gov The mechanism involves the formation of an enamine intermediate from a ketone and the primary amine of the catalyst, which then reacts with an imine. nih.gov
Degradation Pathway Analysis (e.g., Oxidative Photodegradation)
For compounds containing amine functionalities, degradation can occur through various pathways. In biological systems, Pseudomonas species, for example, contain degradation pathways for biogenic amines. nih.gov In industrial applications, the presence of certain functional groups can influence the stability of the molecule. The study of polymer degradation, such as that of polyvinyl chloride (PVC), shows that the formation of conjugated double bonds can lead to discoloration. wikipedia.org Additives, including transition metal salts, can be used to accelerate the photo-oxidation process by promoting the homolysis of hydroperoxides. wikipedia.org
Intermediates and Transition State Characterization
The characterization of intermediates and transition states is fundamental to understanding reaction mechanisms. In amine alkylation, the reaction proceeds through a pentacoordinate transition state. masterorganicchemistry.com The polarity of this transition state can be stabilized by polar solvents, potentially increasing the reaction rate. masterorganicchemistry.com
In catalyzed reactions involving diamines, the formation of specific intermediates dictates the reaction's outcome. In the Mannich reaction catalyzed by 1,3-diamines, an enamine is a key intermediate formed between the ketone and the catalyst. nih.gov Similarly, in the N-alkylation of amines with alcohols using the "borrowing hydrogen" approach, an imine is a crucial intermediate. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the energetics of transition states and help elucidate reaction pathways. researchgate.net For instance, in bimetallic iridium/magnesium-catalyzed allylic alkylation, analysis of the transition states revealed that steric hindrance is a dominant factor in determining the energy barrier of the reaction. acs.org
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies provide quantitative data on how reaction conditions influence the rate and selectivity of a reaction. For the reaction of primary amines with carbon dioxide in ethanol (B145695), the observed pseudo-first-order rate constant has been determined using techniques like the stopped-flow method. researchgate.net Such studies have shown that the reaction order can vary with the basicity of the amine. researchgate.net
Advanced Analytical and Spectroscopic Characterization of 5 Azepan 1 Yl Pentan 1 Amine
The definitive structural elucidation and purity assessment of synthetic compounds are cornerstones of chemical research. For 5-(Azepan-1-yl)pentan-1-amine, a comprehensive suite of advanced analytical and spectroscopic techniques is employed to confirm its molecular structure, establish its purity profile, and understand its three-dimensional properties. These methods provide unambiguous data on connectivity, molecular weight, and conformational features.
Q & A
Q. What are the optimal synthetic routes for 5-(Azepan-1-yl)pentan-1-amine, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via reductive amination of 5-aminopentanal with azepane, using sodium cyanoborohydride under mild conditions (room temperature, inert atmosphere). Scalable methods involve continuous flow reactors with iridium or rhodium catalysts to enhance reaction rates and selectivity . Key variables include pH, temperature, and stoichiometric ratios of reagents. Purity can be optimized via column chromatography or recrystallization from aqueous ethanol, yielding >80% in controlled settings .
Q. How is this compound characterized structurally and functionally in academic research?
Structural confirmation relies on NMR (¹H, ¹³C) and HRMS. For example, ¹H NMR peaks for the pentylamine chain appear at δ 1.47–1.69 (m, CH₂), while azepane protons resonate at δ 3.10–3.36 (t, N–CH₂). HRMS provides precise molecular weight validation (e.g., [M+H]+ calc. 199.21) . Functional characterization includes assessing its nucleophilicity in substitution reactions and redox behavior via cyclic voltammetry .
Q. What are the common chemical reactions involving this compound, and how do they compare to piperidine analogs?
The compound undergoes oxidation (e.g., to nitriles with KMnO₄), reduction (e.g., to secondary amines with LiAlH₄), and nucleophilic substitutions (e.g., alkylation with methyl iodide). Compared to piperidine analogs, the seven-membered azepane ring introduces steric hindrance, reducing reaction rates but enhancing stability in acidic conditions .
Advanced Research Questions
Q. How does this compound interact with enzyme active sites, and what structural insights inform its use as a ligand or inhibitor?
Crystallographic studies (e.g., with CofusAmDH-W145A) reveal that the pentylamine chain binds to hydrophobic pockets, while the azepane nitrogen coordinates with NADP+ cofactors. Mutagenesis experiments show that W145A mutations disrupt binding, confirming the role of aromatic residues in stabilizing interactions . This structural data guides rational design of enzyme inhibitors for metabolic disorders.
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in receptor binding (e.g., σ2 receptor vs. neurotransmitter targets) are addressed via orthogonal assays:
- Radioligand displacement assays (e.g., ³H-DTG for σ2 affinity).
- Functional cellular assays (e.g., Ca²⁺ flux measurements for GPCR modulation).
- Computational docking (e.g., AutoDock Vina to predict binding poses). Contradictory results often arise from differences in cell lines or enantiomeric purity, necessitating chiral HPLC for compound validation .
Q. How is this compound applied in nanoparticle functionalization, and what analytical techniques validate monodispersity?
The amine terminus is used to conjugate gold or iron oxide nanoparticles via solid-phase synthesis. Monodispersity is confirmed by TEM and dynamic light scattering (DLS), while surface functionalization is validated via FTIR (C–N stretch at 1250 cm⁻¹) and XPS (N 1s peak at 399.5 eV). Stability under physiological conditions is assessed via ζ-potential measurements .
Methodological Considerations
Q. What experimental designs mitigate challenges in synthesizing enantiopure this compound derivatives?
Chiral resolution employs:
- Diastereomeric salt formation with (R)- or (S)-mandelic acid.
- Enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B).
- Asymmetric catalysis with Ir-(Pheox) catalysts for enantioselective reductive amination. Purity is monitored via chiral GC or HPLC (e.g., Chiralpak AD-H column) .
Q. How do solvent polarity and temperature affect the compound’s reactivity in multicomponent reactions?
Polar aprotic solvents (e.g., DMF) stabilize transition states in Ullmann couplings, while nonpolar solvents (e.g., toluene) favor Staudinger reactions. Elevated temperatures (80–120°C) accelerate azide-alkyne cycloadditions but risk azepane ring decomposition. Solvent effects are quantified via Kamlet-Taft parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
